Cas no 702665-88-1 (3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-6-methyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-6-methyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one 化学的及び物理的性質
名前と識別子
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- 3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-6-methyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
- 3-benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- 3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- AKOS024587572
- 702665-88-1
- F0612-0380
- EU-0091659
- 3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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- インチ: 1S/C22H19ClN2O2S2/c1-14-11-18-20(29-14)21(27)25(12-15-5-3-2-4-6-15)22(24-18)28-13-19(26)16-7-9-17(23)10-8-16/h2-10,14H,11-13H2,1H3
- InChIKey: YIQGLYJTCYJFNI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(CSC1=NC2=C(C(N1CC1C=CC=CC=1)=O)SC(C)C2)=O
計算された属性
- せいみつぶんしりょう: 442.0576479g/mol
- どういたいしつりょう: 442.0576479g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 710
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-6-methyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0612-0380-15mg |
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
702665-88-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0612-0380-50mg |
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
702665-88-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0612-0380-10mg |
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
702665-88-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0612-0380-75mg |
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
702665-88-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0612-0380-2mg |
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
702665-88-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0612-0380-5μmol |
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
702665-88-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0612-0380-30mg |
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
702665-88-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0612-0380-40mg |
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
702665-88-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0612-0380-5mg |
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
702665-88-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0612-0380-4mg |
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
702665-88-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-6-methyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one 関連文献
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-6-methyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-oneに関する追加情報
3-Benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: A Comprehensive Overview
The compound with CAS No. 702665-88-1, known as 3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its complex structure and potential applications in drug development and advanced materials. The thienopyrimidine core of this molecule is a key feature that contributes to its unique properties and reactivity.
Recent studies have highlighted the importance of thienopyrimidine derivatives in the development of novel therapeutic agents. The presence of a benzyl group and a 4-chlorophenyl moiety in this compound suggests potential activity in modulating cellular signaling pathways. Researchers have demonstrated that such structures can interact with key enzymes and receptors involved in disease processes, making them promising candidates for drug discovery.
The synthesis of 3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves a multi-step process that requires precise control over reaction conditions. The incorporation of a sulfanyl group adds complexity to the molecule's structure and enhances its electronic properties. This makes the compound suitable for applications in both organic electronics and pharmacology.
One of the most exciting developments related to this compound is its potential use in targeted drug delivery systems. The thienopyrimidine ring system has been shown to exhibit selective binding to certain biomolecules, which could be leveraged to create more effective treatments for diseases such as cancer and neurodegenerative disorders. Additionally, the presence of a methyl group at the 6-position further modulates the compound's pharmacokinetic properties, enhancing its bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of 3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one with unprecedented accuracy. These studies have revealed that the compound exhibits strong electron-withdrawing characteristics due to the presence of the chlorophenyl group, which could be advantageous in designing materials for optoelectronic devices.
In terms of applications, this compound has shown promise in both academic research and industrial settings. Its ability to form stable complexes with metal ions makes it a valuable component in catalyst design. Furthermore, the benzyl group contributes to the molecule's stability under physiological conditions, making it a viable candidate for use in biotechnological applications.
The structural complexity of 3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one also presents challenges in terms of scalability and cost-effectiveness. However, recent innovations in green chemistry have provided new avenues for optimizing its synthesis process. By utilizing renewable feedstocks and minimizing waste generation, researchers are working towards making this compound more accessible for large-scale applications.
In conclusion, 3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3
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